molecular formula C18H22ClNO3S B12200168 (3-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine

(3-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine

Cat. No.: B12200168
M. Wt: 367.9 g/mol
InChI Key: FRFMLBWRRSSBBX-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine is a complex organic compound characterized by its unique structure, which includes a chloro-substituted methylphenyl group and an ethoxy-substituted sulfonylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps, including the formation of the chloro-substituted methylphenyl group and the ethoxy-substituted sulfonylamine group. Common synthetic routes may involve:

    Halogenation: Introduction of the chlorine atom into the methylphenyl group.

    Sulfonylation: Formation of the sulfonylamine group through reactions involving sulfonyl chlorides and amines.

    Ethoxylation: Addition of the ethoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

(3-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer effects.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: A related compound with a similar chloro-substituted methylphenyl group.

    2-Ethoxy-5-methylphenylamine: A compound with a similar ethoxy-substituted phenyl group.

Uniqueness

(3-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H22ClNO3S

Molecular Weight

367.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H22ClNO3S/c1-5-23-17-10-9-14(12(2)3)11-18(17)24(21,22)20-16-8-6-7-15(19)13(16)4/h6-12,20H,5H2,1-4H3

InChI Key

FRFMLBWRRSSBBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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